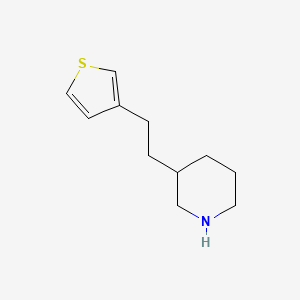

3-(2-(Thiophen-3-yl)ethyl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H17NS |

|---|---|

Molecular Weight |

195.33 g/mol |

IUPAC Name |

3-(2-thiophen-3-ylethyl)piperidine |

InChI |

InChI=1S/C11H17NS/c1-2-10(8-12-6-1)3-4-11-5-7-13-9-11/h5,7,9-10,12H,1-4,6,8H2 |

InChI Key |

AOTCEFZGADJMOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)CCC2=CSC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of 3 2 Thiophen 3 Yl Ethyl Piperidine

Retrosynthetic Analysis of the 3-(2-(Thiophen-3-yl)ethyl)piperidine Scaffold

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, readily available starting materials. For this compound, several disconnection strategies can be envisioned, primarily focusing on the formation of the piperidine (B6355638) ring, the ethyl linker, and the bond connecting the two main heterocyclic moieties.

Strategy A: Piperidine Ring Formation as the Final Step This approach involves constructing the piperidine ring from an acyclic precursor that already contains the thiophen-3-ylethyl side chain. The key disconnection is across two of the C-N bonds of the piperidine ring. This could be achieved via intramolecular reductive amination of a 1,5-dicarbonyl compound or an amino aldehyde, a strategy that establishes the piperidine core in a single cyclization step.

Strategy B: Disconnection at the Ethyl Linker This common strategy involves breaking the bond between the piperidine ring and the ethyl linker. This leads to two key synthons: a 3-substituted piperidine nucleophile (or electrophile) and a thiophene-containing electrophile (or nucleophile). For example, a Grignard reagent derived from 3-bromopiperidine (B33930) could react with thiophene-3-acetaldehyde. Alternatively, a 3-(2-haloethyl)piperidine could be coupled with a thiophen-3-yl organometallic reagent.

Strategy C: Disconnection between Thiophene (B33073) and the Ethyl Linker A third approach is to disconnect the C-C bond between the thiophene ring and the ethyl side chain. This retrosynthetic pathway suggests a coupling reaction between a 3-halothiophene and a 3-(2-alkenyl)piperidine (via Heck reaction) or a 3-(ethynyl)piperidine (via Sonogashira coupling), followed by reduction of the resulting double or triple bond. Cross-coupling reactions like the Suzuki-Miyaura coupling, using 3-thienylboronic acid and a 3-(2-haloethyl)piperidine derivative, represent a highly effective implementation of this strategy. nih.govacs.org

Classical and Modern Synthetic Routes to the Piperidine Ring System

The piperidine scaffold is a ubiquitous feature in pharmaceuticals and natural products, leading to the development of numerous synthetic methodologies for its construction. digitellinc.comajchem-a.com

Classical Routes: The hydrogenation of pyridine (B92270) derivatives is one of the most fundamental methods for synthesizing piperidines. researchgate.net This reaction typically employs transition metal catalysts like rhodium, ruthenium, or nickel under hydrogen pressure. researchgate.netrsc.orgdtic.mil Other classical approaches include the cyclization of 1,5-difunctionalized alkanes, such as the reaction of 1,5-dihaloalkanes with a primary amine, or the intramolecular reductive amination of 5-aminoaldehydes. nih.govbeilstein-journals.org The Dieckmann condensation of diesters to form β-keto esters, followed by hydrolysis, decarboxylation, and reduction, is a well-established route to substituted piperidones, which are versatile intermediates for piperidines. dtic.mil

Modern Routes: Contemporary organic synthesis has introduced more sophisticated and milder methods for piperidine construction. These include:

Catalytic Hydrogenation: Modern catalysts offer improved selectivity and efficiency. Iridium(III)-catalyzed ionic hydrogenation and rhodium-catalyzed transfer hydrogenation using formic acid can reduce pyridines under milder conditions and with greater functional group tolerance than many classical heterogeneous systems. dicp.ac.cnchemrxiv.orgacs.org Electrocatalytic hydrogenation using a rhodium cathode in a membrane electrode assembly represents an emerging technique that operates at ambient temperature and pressure, avoiding the need for high-pressure hydrogen gas. nih.gov

Cyclization Reactions: Palladium-catalyzed intramolecular reactions, such as Wacker-type aerobic oxidative cyclizations of amino-alkenes, provide direct access to the piperidine core. organic-chemistry.org Radical-mediated cyclizations of unsaturated amines or amides have also been developed as a powerful tool. nih.gov

Dearomatization: Chemo-enzymatic approaches that asymmetrically dearomatize activated pyridines offer a route to chiral piperidines with high stereochemical control. nih.gov

| Method | Precursor Type | Key Features | Typical Conditions |

|---|---|---|---|

| Catalytic Hydrogenation | Pyridine | Direct, atom-economical. | H₂, Metal Catalyst (Rh, Ru, Pd, Ni), High Pressure/Temp. researchgate.netrsc.org |

| Reductive Amination | 5-Aminoaldehyde/ketone | Forms C-N bond and cyclizes in one pot. | Reducing agent (e.g., NaBH₃CN, BAP), mild conditions. nih.govtandfonline.comtandfonline.com |

| Iridium-Catalyzed Ionic Hydrogenation | Pyridine | High functional group tolerance (nitro, bromo, azide). | [Ir-OMs] catalyst, H₂, TFA, room temperature. chemrxiv.org |

| Chemo-enzymatic Dearomatization | Activated Pyridine | Provides access to chiral piperidines. | Biocatalyst (enzyme), mild, aqueous conditions. nih.gov |

| Electrocatalytic Hydrogenation | Pyridine | Ambient temperature and pressure, avoids H₂ gas handling. | Rh/C cathode, anion-exchange membrane. nih.gov |

Strategies for Carbon-Carbon Bond Formation in the Ethyl Linker

Formation of the two-carbon ethyl bridge connecting the thiophene and piperidine rings is a critical step. This can be accomplished by creating either the C(piperidine)-C(α) bond or the C(α)-C(β) bond of the linker. Common strategies include:

Wittig Reaction: The reaction between a thiophene-3-carboxaldehyde and a phosphonium (B103445) ylide derived from a 3-(halomethyl)piperidine (or the reverse combination) can form a vinyl linker. Subsequent hydrogenation of the double bond yields the desired ethyl bridge.

Grignard and Organolithium Additions: Nucleophilic addition of a thiophen-3-ylmethyl Grignard reagent to a 3-formylpiperidine derivative, followed by dehydration and reduction, is a viable pathway.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are particularly powerful. A Heck reaction between a 3-halothiophene and a 3-vinylpiperidine (B15227093) derivative, followed by reduction, can form the linker.

Reduction of Carbonyl Intermediates: A Claisen-Schmidt condensation between thiophene-3-carboxaldehyde and a 3-acetylpiperidine derivative would yield an α,β-unsaturated ketone. Sequential reduction of the double bond and the carbonyl group would furnish the ethyl linker.

Introduction and Functionalization of the Thiophen-3-yl Moiety

Introducing the thiophene ring with substitution at the 3-position presents a regiochemical challenge, as the α-positions (C2 and C5) are typically more reactive.

Building the Thiophene Ring: Classical methods like the Gewald reaction, which involves the condensation of a ketone or aldehyde with an α-cyano ester in the presence of elemental sulfur and a base, can be used to construct polysubstituted thiophenes. rsc.org Modern, more sustainable methods include metal-free cyclizations of alkynols with elemental sulfur or the use of bromoenynes with a thiol surrogate. organic-chemistry.orgnih.gov

Functionalizing a Pre-existing Thiophene Ring:

Cross-Coupling Reactions: The Suzuki-Miyaura reaction is a highly efficient method for C-C bond formation. nih.gov It typically involves coupling a 3-halothiophene or 3-thienylboronic acid with a suitable partner bearing the piperidine-ethyl fragment. unimib.itresearchgate.net These reactions benefit from mild conditions and high functional group tolerance. nih.gov Stille coupling is an alternative that uses organotin reagents.

Direct C-H Functionalization: This modern approach avoids the pre-functionalization (e.g., halogenation) of the thiophene ring. mdpi.com While direct C-H activation on thiophene often favors the C2/C5 positions, specific directing groups or catalyst systems can achieve C3 selectivity. nih.govacs.org Palladium-catalyzed reactions involving a 1,4-palladium migration from an ortho-position of an adjacent aryl group can effectively activate and functionalize the otherwise less reactive C3 position of the thiophene ring. rsc.org

| Reaction | Thiophene Substrate | Coupling Partner | Key Advantages |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 3-Halothiophene or 3-Thienylboronic Acid | Boronic Acid/Ester or Organic Halide | Mild conditions, stable reagents, high functional group tolerance. nih.govacs.org |

| Stille Coupling | 3-Halothiophene | Organostannane | Tolerant of many functional groups. |

| Direct C-H Arylation | Thiophene | Aryl Halide | Atom-economical, avoids pre-functionalization. mdpi.comrsc.org |

| Gewald Reaction | α-Cyano Ester + Aldehyde/Ketone | Elemental Sulfur | One-pot synthesis of substituted thiophenes. rsc.org |

Stereoselective Synthesis and Chiral Resolution Techniques for Piperidine Derivatives

The C3 position of the piperidine ring in the target molecule is a stereocenter, necessitating stereocontrolled synthetic methods to obtain enantiomerically pure compounds.

Stereoselective Synthesis: This approach aims to create the desired stereoisomer directly.

Asymmetric Catalysis: The asymmetric hydrogenation of a suitably substituted pyridine precursor using a chiral catalyst can directly yield an enantioenriched piperidine. dicp.ac.cnnih.gov A powerful modern method is the rhodium-catalyzed asymmetric reductive Heck reaction, which can couple arylboronic acids to activated pyridine derivatives to create 3-substituted tetrahydropyridines with excellent enantioselectivity. nih.govsnnu.edu.cnacs.org

Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as an amino acid, the synthesis proceeds through a series of stereospecific reactions to build the piperidine ring without losing the initial stereochemical integrity.

Auxiliary-Mediated Synthesis: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a key bond-forming reaction, such as a cyclization or an alkylation, and is subsequently removed. digitellinc.com

Chiral Resolution: This strategy involves separating a racemic mixture of the final compound or a key intermediate.

Diastereomeric Salt Formation: The racemic piperidine, which is basic, is reacted with a single enantiomer of a chiral acid (e.g., dibenzoyl-L-tartaric acid or (S)-mandelic acid). google.com This forms a mixture of two diastereomeric salts, which often have different solubilities, allowing one to be selectively crystallized and separated. google.comgoogle.com

Kinetic Resolution: The racemate is reacted with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. nih.gov For example, enantioselective acylation can convert one enantiomer to its acylated derivative while leaving the other largely unreacted, allowing for their separation. nih.govrsc.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can physically separate the two enantiomers based on their differential interactions with the chiral support. nih.gov

Optimization of Reaction Conditions and Scalability Considerations for this compound Synthesis

Transitioning a synthetic route from a laboratory scale to a larger, potentially industrial, scale requires careful optimization of reaction conditions.

Optimization of Reaction Conditions: For key transformations like pyridine hydrogenation or Suzuki coupling, several parameters must be fine-tuned to maximize yield, purity, and efficiency.

Catalyst and Ligand Selection: In palladium-catalyzed cross-couplings, the choice of palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligand is critical for achieving high turnover numbers and preventing side reactions. nih.gov For hydrogenations, the metal (Rh, Ir, Ru) and its support can dramatically influence reactivity and selectivity. nih.govchemrxiv.org

Solvent and Base: The solvent system can affect solubility, reaction rates, and, in the case of cross-couplings, the efficiency of the catalytic cycle. Aqueous systems are often preferred for their green credentials. acs.orgmdpi.com The choice of base in coupling reactions (e.g., K₃PO₄, Et₃N) is crucial for the transmetalation step. nih.govmdpi.com

Temperature and Pressure: Hydrogenation reactions are often sensitive to temperature and hydrogen pressure, which must be balanced to achieve complete reduction without promoting side reactions or requiring overly specialized equipment. rsc.org

Scalability Considerations: Scaling up a synthesis introduces challenges beyond simple optimization.

Cost and Availability of Reagents: The cost of catalysts (especially those based on rhodium, iridium, or palladium) and specialized reagents can become prohibitive on a large scale.

Safety and Process Hazards: Reactions involving high-pressure hydrogen gas, pyrophoric reagents (like n-BuLi), or toxic materials require stringent safety protocols and specialized equipment for large-scale handling. researchgate.net

Purification: Chromatographic purification, common in the lab, is often impractical and expensive for large quantities. Scalable syntheses should be designed to yield products that can be purified by crystallization or distillation.

Flow Chemistry: The use of continuous flow reactors can mitigate some scalability issues. Flow systems offer superior heat and mass transfer, improved safety for hazardous reactions, and the potential for straightforward automation and scale-up by extending run time rather than increasing reactor volume. beilstein-journals.orgorganic-chemistry.org

Green Chemistry Approaches in the Synthesis of Thiophene and Piperidine Hybrids

Applying the principles of green chemistry aims to make the synthesis of molecules like this compound more environmentally benign, safer, and more efficient. nih.gov

Atom Economy and Reaction Design:

One-Pot and Multicomponent Reactions: Combining several synthetic steps into a single operation reduces solvent use, energy consumption, and waste generation. researchgate.net

Catalysis: Using catalytic amounts of reagents is inherently greener than using stoichiometric quantities. This applies to hydrogenation, cross-coupling, and C-H activation reactions.

Bio-derived Feedstocks: Exploring routes that begin from renewable biomass is a key goal of green chemistry. For instance, methods have been developed to synthesize thiophenes from levulinic acid (derived from cellulose) and piperidines from bio-renewable 2,5-bis(aminomethyl)furan. royalsocietypublishing.orgrsc.org

Safer Solvents and Reagents:

Aqueous Media: Performing reactions in water, often with the aid of surfactants to create micelles that act as nanoreactors, can replace volatile organic solvents. unimib.itmdpi.com Suzuki couplings have been shown to be highly effective in such systems. mdpi.com

Alternative Energy Sources: Microwave irradiation or ultrasound can sometimes accelerate reactions, leading to shorter reaction times and reduced energy use.

Electrosynthesis: Electrocatalytic hydrogenation of pyridines at ambient pressure and temperature offers a safer alternative to traditional high-pressure hydrogenation methods. researchgate.netnih.gov

Waste Reduction:

C-H Activation: Direct C-H activation strategies for functionalizing the thiophene ring are highly atom-economical as they avoid the need to install and then displace a leaving group (like a halogen), reducing the formation of inorganic salt byproducts. rsc.org

Recyclable Catalysts: The development of heterogeneous or recyclable catalysts can significantly reduce waste and cost associated with precious metals.

| Green Chemistry Principle | Application in Thiophene/Piperidine Synthesis |

|---|---|

| Atom Economy | Using C-H activation instead of halogenation/cross-coupling. rsc.org |

| Use of Catalysis | Employing Pd, Rh, or Ir catalysts for hydrogenation and C-C bond formation. nih.govdicp.ac.cnchemrxiv.org |

| Benign Solvents | Performing Suzuki couplings in water with surfactants. unimib.itmdpi.com |

| Energy Efficiency | Using electrocatalysis at ambient temperature and pressure. nih.gov |

| Renewable Feedstocks | Synthesizing thiophene precursors from levulinic acid. royalsocietypublishing.org |

| Reduce Derivatives | Avoiding protecting groups through catalysts with high functional group tolerance. chemrxiv.org |

Molecular Design and Structural Exploration of 3 2 Thiophen 3 Yl Ethyl Piperidine Analogues

Design Principles for Structural Analogues Based on the 3-(2-(Thiophen-3-yl)ethyl)piperidine Core

Key design principles include:

Scaffold Hopping and Modification : The core scaffold can be altered by modifying the piperidine (B6355638) or thiophene (B33073) rings. The piperidine ring is a versatile scaffold that can be readily modified to fine-tune pharmacological properties.

Substituent Variation : Introducing various functional groups at different positions on both the thiophene and piperidine rings allows for the probing of steric, electronic, and lipophilic requirements of the target binding site.

Conformational Constraint or Flexibility : The ethyl linker between the two rings can be modified to either increase rigidity, locking the molecule into a specific bioactive conformation, or to alter flexibility, which can impact target binding and entropy.

Bioisosteric Replacement : Key functional groups or entire ring systems can be replaced with other groups that have similar physical or chemical properties (bioisosteres). This strategy is employed to modulate potency, selectivity, metabolic stability, and other pharmacokinetic parameters. nih.gov For instance, the thiophene ring itself is a classic bioisostere of a benzene (B151609) ring.

These principles are applied iteratively to build a comprehensive understanding of the SAR, guiding the rational design of analogues with improved characteristics.

Positional Isomers and Ring Substituent Modifications of the Thiophene Moiety in Derivatives

Modifications to the thiophene moiety, including altering the point of attachment to the ethylpiperidine side chain and introducing various substituents, are critical strategies for exploring the chemical space around the core structure. nih.gov

Positional Isomerism : The linkage of the ethylpiperidine group can be moved from the 3-position of the thiophene ring to the 2-position, creating the 2-(2-(thiophen-2-yl)ethyl)piperidine isomer. This change in connectivity alters the spatial relationship between the piperidine ring and the thiophene's sulfur atom, which can significantly impact interactions with biological targets. Derivatives of (thiophen-2-yl)piperidine have been investigated for various potential applications in the central nervous system. google.com

Ring Substituents : The thiophene ring is amenable to electrophilic aromatic substitution, allowing for the introduction of a wide range of substituents. nih.gov The nature and position of these substituents can influence the molecule's electronic properties, lipophilicity, and ability to form specific interactions like hydrogen bonds. Studies on analogous aromatic ring-substituted compounds have explored a variety of substituents, including electron-donating and electron-withdrawing groups. mdpi.com For example, substituents such as halogens (Cl), alkyl groups (Me), alkoxy groups (OMe), and trifluoromethyl groups (CF3) have been systematically evaluated in related scaffolds to determine their effect on activity. mdpi.com Research has indicated that for some classes of compounds, substituents at the 2- and 3-positions of an aromatic ring are often more active than those at the 4-position. mdpi.com

Table 3.2.1: Examples of Thiophene Moiety Modifications and Their Rationale

| Modification Type | Example | Rationale for Exploration |

|---|---|---|

| Positional Isomerism | Thiophen-2-yl instead of Thiophen-3-yl | Alters the vector and distance between the piperidine nitrogen and the thiophene sulfur, potentially optimizing geometry for target binding. |

| Halogenation | Chloro (Cl) or Fluoro (F) substitution | Modifies electronic properties and lipophilicity; can form halogen bonds or block metabolic sites. mdpi.com |

| Alkylation | Methyl (Me) or Ethyl (Et) substitution | Increases lipophilicity and introduces steric bulk, which can probe the size and shape of the binding pocket. mdpi.com |

| Alkoxylation | Methoxy (OMe) substitution | Can act as a hydrogen bond acceptor and alters electronic distribution and solubility. mdpi.com |

| Electron-Withdrawing Group | Trifluoromethyl (CF3) substitution | Significantly alters electronic properties, can improve metabolic stability, and may engage in specific dipole-dipole interactions. mdpi.com |

Modifications of the Piperidine Nitrogen and Ring System in this compound Scaffolds

The piperidine moiety is a frequent target for structural modification in drug design due to its synthetic accessibility and significant influence on a compound's physicochemical properties and biological activity. nih.govmdpi.com

Piperidine Nitrogen Modifications : The secondary amine of the piperidine ring is a key handle for derivatization.

N-Alkylation/N-Benzylation : Introducing alkyl or substituted benzyl (B1604629) groups on the piperidine nitrogen is a common strategy. The benzyl group, for instance, can introduce beneficial aromatic interactions (e.g., pi-pi stacking) with the target. The synthesis of N-benzylpiperidine derivatives has been a focus in the development of various biologically active agents. nih.gov

Formation of Carbamates : Reacting the nitrogen with chloroformates can yield carbamates, which can serve as metabolic blockers or improve cell permeability.

Piperidine Ring System Modifications :

Ring Substitution : Adding substituents directly to the carbon atoms of the piperidine ring can introduce chirality and provide additional points of interaction. For example, hydroxylation can introduce a hydrogen bond donor/acceptor group. google.com

Ring Contraction/Expansion : In some cases, the piperidine ring may be replaced with smaller (pyrrolidine) or larger (perhydroazepine) rings to assess the impact of ring size on conformational preferences and target fit. leg.state.fl.us

Fused Ring Systems : Creating bicyclic structures by fusing another ring to the piperidine scaffold can significantly restrict conformational freedom, which can lead to an increase in potency and selectivity if the constrained conformation is the one required for binding.

| Ring Expansion | Perhydroazepine ring | Alters the geometry and conformational flexibility of the nitrogen heterocycle. leg.state.fl.us |

Exploration of Bioisosteric Replacements within the this compound Structure

Bioisosterism involves the substitution of atoms or groups within a molecule with other atoms or groups that have similar chemical or physical properties, with the goal of creating a new compound that retains or has improved biological activity. nih.govcambridgemedchemconsulting.com This strategy is widely used to address issues related to potency, selectivity, metabolism, and toxicity. mdpi.com

Thiophene Ring Bioisosteres : The thiophene ring is itself a bioisostere of the phenyl ring. Further replacements can be explored to fine-tune properties.

Other Heterocycles : Replacing the thiophene ring with other five- or six-membered heterocycles such as furan, pyrrole, thiazole, or pyridine (B92270) can alter the electronic distribution, hydrogen bonding capacity, and metabolic profile. cambridgemedchemconsulting.comevitachem.com For example, replacing the sulfur atom with nitrogen (to give a pyridine ring) introduces a hydrogen bond acceptor and changes the dipole moment of the ring.

Piperidine Ring Bioisosteres : The piperidine scaffold can be replaced with other cyclic systems to explore different spatial arrangements and physicochemical properties.

Saturated Heterocycles : Piperazine, morpholine, or thiomorpholine (B91149) can be used as replacements. researchgate.net Piperazine, for example, introduces a second nitrogen atom, which can be another site for substitution or can serve as a hydrogen bond donor/acceptor, often increasing polarity.

Strained Ring Systems : Novel, more rigid scaffolds like 1-azaspiro[3.3]heptane have been developed and validated as bioisosteres of piperidine, offering a different three-dimensional shape. enamine.net Bicyclic systems can also be considered to impart conformational rigidity.

Ethyl Linker Bioisosteres : The two-carbon ethyl linker can also be modified.

Heteroatom Linkers : Replacing a methylene (B1212753) (-CH2-) unit with a heteroatom such as oxygen (-O-) or nitrogen (-NH-) creates an ether or an amine linkage, respectively. This alters the geometry, flexibility, and polarity of the linker.

Rigid Linkers : Incorporating double or triple bonds (e.g., ethenyl or ethynyl (B1212043) linkers) or small rings (e.g., cyclopropane) can restrict the conformation and change the orientation of the two main ring systems.

Table 3.4.1: Potential Bioisosteric Replacements for the this compound Scaffold

| Original Moiety | Bioisosteric Replacement | Rationale |

|---|---|---|

| Thiophene | Phenyl, Pyridyl, Furan, Thiazole | To modulate aromaticity, electronic properties, hydrogen bonding potential, and metabolic stability. cambridgemedchemconsulting.com |

| Piperidine | Piperazine, Morpholine, 1-Azaspiro[3.3]heptane, Pyrrolidine | To alter basicity, polarity, solubility, and the three-dimensional shape presented to the target. researchgate.netenamine.net |

| Ethyl Linker (-CH2-CH2-) | Ether Linker (-O-CH2-), Amine Linker (-NH-CH2-) | To change linker flexibility, polarity, and introduce hydrogen bonding capabilities. cambridgemedchemconsulting.com |

| Sulfur (in Thiophene) | Oxygen (in Furan), Nitrogen (in Pyrrole) | To modify the electronic character and hydrogen bonding properties of the heterocyclic ring. |

Conformational Analysis and Preferred Conformations of this compound

Piperidine Ring Conformation : Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. In this conformation, substituents on the ring carbons can occupy either an axial (perpendicular to the ring's plane) or an equatorial (in the plane of the ring) position. For the this compound, the bulky ethyl-thiophene substituent at the C-3 position is strongly favored to be in the equatorial position. This orientation minimizes steric hindrance, specifically the unfavorable 1,3-diaxial interactions that would occur if the group were in the axial position. The piperidine ring can also exist in higher-energy boat or twist-boat conformations, though these are generally less stable. blumberginstitute.org

Computational Chemistry and in Silico Modeling of 3 2 Thiophen 3 Yl Ethyl Piperidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those using Density Functional Theory (DFT), would be employed to investigate the electronic properties of 3-(2-(Thiophen-3-yl)ethyl)piperidine. These studies could elucidate the molecule's optimized geometry, detailing bond lengths and angles. Key electronic descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. Furthermore, mapping the Molecular Electrostatic Potential (MEP) would reveal the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack and potential hydrogen bonding interactions.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

To understand the dynamic behavior of this compound, molecular dynamics (MD) simulations would be performed. These simulations model the movement of atoms over time, providing insights into the compound's conformational flexibility. By placing the molecule in a simulated solvent environment (typically water), MD simulations can analyze how solvent molecules arrange around the solute and calculate the solvation free energy. This information is vital for understanding the compound's solubility and how it behaves in a biological medium. Analysis of the simulation trajectory would identify the most stable conformations and the energetic barriers between them.

Molecular Docking Studies with Relevant Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this would involve docking the compound into the binding sites of various protein targets to predict its potential biological activity. The selection of targets would depend on the therapeutic area of interest (e.g., receptors in the central nervous system, enzymes). The results would be a series of binding poses ranked by a scoring function, which estimates the binding affinity. This analysis would identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and the protein's amino acid residues, providing a hypothesis for its mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Should a series of derivatives of this compound with measured biological activity be synthesized, Quantitative Structure-Activity Relationship (QSAR) modeling could be applied. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each derivative. Statistical methods would then be used to build a model that correlates these descriptors with the observed activity. A robust QSAR model could then be used to predict the activity of new, unsynthesized derivatives, guiding the prioritization of compounds for synthesis.

Ligand-Based and Structure-Based Design Approaches for Analogues

Based on the information gathered from the above computational methods, both ligand-based and structure-based design approaches could be used to create novel analogues of this compound with potentially improved properties.

Ligand-Based Design: If the structure of the biological target is unknown, but a set of active molecules exists, this approach would be used. It involves creating a pharmacophore model based on the common chemical features of the active molecules. This model serves as a template for designing new compounds that possess these essential features.

Structure-Based Design: If the three-dimensional structure of a biological target is known (e.g., from X-ray crystallography), structure-based design can be employed. Using insights from docking studies of the parent compound, new analogues could be designed to optimize interactions within the binding site, for example, by adding functional groups to form new hydrogen bonds or to better fill a hydrophobic pocket. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery.

Preclinical Pharmacological Investigations and Target Engagement Studies of 3 2 Thiophen 3 Yl Ethyl Piperidine

In Vitro Receptor Binding Profiling and Selectivity Studies

There is no publicly available data detailing the in vitro receptor binding profile of 3-(2-(Thiophen-3-yl)ethyl)piperidine. Studies that would elucidate its affinity and selectivity for various receptors, such as dopamine (B1211576), serotonin (B10506), adrenergic, or other G-protein coupled receptors, have not been published.

Enzyme Inhibition Assays and Mechanistic Elucidation

Information regarding the inhibitory activity of this compound against specific enzymes is not available. Consequently, no data exists on its potential mechanisms of enzyme inhibition.

Cellular Assays for Investigating Signal Transduction Pathways

There are no published cellular assay studies to indicate how this compound might modulate intracellular signal transduction pathways.

In Vivo Preclinical Animal Model Studies for Exploring Biological Activities

No in vivo studies in preclinical animal models have been reported for this compound. This includes a lack of information on its potential biological activities, pharmacodynamic markers, and dose-response characteristics in living organisms.

Pharmacodynamic Markers and Biomarker Exploration in Animal Models

Without in vivo studies, there has been no exploration of pharmacodynamic markers or biomarkers associated with the administration of this compound in animal models.

Dose-Response Characterization in Preclinical Systems

The dose-response relationship for any biological effect of this compound in preclinical systems has not been established in published literature.

Allosteric Modulation and Orthosteric Binding Site Interactions

There is no available research to suggest whether this compound acts as an allosteric modulator or interacts with orthosteric binding sites of any known biological targets.

Analytical Method Development for 3 2 Thiophen 3 Yl Ethyl Piperidine and Its Metabolites

Chromatographic Separation Techniques (HPLC, GC, SFC) for Purity Assessment and Quantification

The purity and concentration of 3-(2-(thiophen-3-yl)ethyl)piperidine are critical parameters that are precisely determined using a variety of chromatographic methods. High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase mode (RP-HPLC), stands out as a primary technique for this purpose. nih.gov A typical RP-HPLC method would employ a C18 column to separate the target compound from its impurities. nih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, with the composition optimized to achieve the best separation. nih.govmdpi.com UV detection is commonly used for quantification, with the wavelength selected based on the compound's UV absorbance profile. mdpi.com For compounds like piperidine (B6355638) that may lack a strong chromophore, pre-column derivatization with an agent like 4-toluenesulfonyl chloride can be employed to enhance UV detection sensitivity. nih.gov

Gas Chromatography (GC) is another viable technique, especially for assessing volatile impurities. Headspace GC can be particularly effective for detecting residual solvents or volatile degradation products. google.com The selection of the appropriate GC column, typically a capillary column with a specific stationary phase, is crucial for resolving the compound of interest from other volatile components. Flame Ionization Detection (FID) is a common choice for GC analysis due to its broad applicability to organic compounds.

Supercritical Fluid Chromatography (SFC) presents a modern alternative, offering advantages in terms of speed and reduced solvent consumption. This technique utilizes supercritical carbon dioxide as the primary mobile phase, often modified with a small amount of an organic solvent like methanol. SFC can provide unique selectivity compared to HPLC and GC, making it a valuable tool for separating complex mixtures and chiral compounds.

Table 1: Illustrative Chromatographic Conditions for Analysis

| Parameter | HPLC | GC |

| Column | Inertsil C18 (250 x 4.6 mm) nih.gov | Capillary Column (e.g., DB-5ms) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water with 0.1% Phosphoric Acid nih.gov | Helium or Nitrogen |

| Flow Rate | 1.0 mL/min nih.gov | 1-2 mL/min |

| Temperature | 30°C nih.gov | Temperature gradient (e.g., 100°C to 200°C) unodc.org |

| Detection | UV-Vis (e.g., 231 nm) mdpi.com | Flame Ionization Detector (FID) |

| Injection Volume | 20 µL mdpi.com | 1 µL (split/splitless) |

Mass Spectrometry-Based Methods for Structural Elucidation and Impurity Profiling

Mass Spectrometry (MS) is an indispensable tool for the structural characterization of this compound and the identification of its process-related impurities and metabolites. When coupled with a separation technique like liquid chromatography (LC-MS/MS), it provides a powerful platform for analyzing complex mixtures. nih.govresearchgate.net Electron ionization (EI) is a common MS technique used for piperidine and its derivatives. nist.gov

In a typical workflow, the sample is first separated by HPLC, and the eluent is introduced into the mass spectrometer. The compound is ionized, and the mass-to-charge ratio (m/z) of the molecular ion is determined, confirming the molecular weight of the compound. vulcanchem.com To gain further structural information, tandem mass spectrometry (MS/MS) is employed. In this technique, the molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. nih.gov The resulting fragmentation pattern serves as a molecular fingerprint, allowing for the unambiguous identification of the compound and the elucidation of the structures of unknown impurities or metabolites. nih.govresearchgate.net For instance, the piperidine ring can undergo bioactivation to form an iminium ion, which can be trapped and identified by LC-MS/MS. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the definitive structural and conformational analysis of this compound. One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of each atom in the molecule.

The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts (positions in the spectrum), their integration (relative numbers), and their coupling patterns (interactions with neighboring protons). chemicalbook.comnih.gov The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. nih.govresearchgate.net

To assemble the complete molecular structure and understand its three-dimensional shape, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to trace out the proton networks within the molecule. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons (typically over two or three bonds), which is crucial for connecting different molecular fragments. mdpi.com

Variable temperature (VT) NMR studies can also be conducted to investigate the conformational dynamics of the piperidine ring, such as the rate of ring inversion. korea.ac.kr

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiophene (B33073) C2 | ~7.2 | ~125 |

| Thiophene C4 | ~6.9 | ~128 |

| Thiophene C5 | ~7.1 | ~120 |

| Ethyl CH₂ (thiophene side) | ~2.8 | ~30 |

| Ethyl CH₂ (piperidine side) | ~1.8 | ~37 |

| Piperidine C2, C6 (axial/equatorial) | ~2.5 - 3.0 | ~50 |

| Piperidine C3 | ~1.5 - 2.0 | ~32 |

| Piperidine C4, C5 (axial/equatorial) | ~1.2 - 1.8 | ~25 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Spectroscopic Techniques (IR, UV-Vis) for Complementary Structural Information

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable complementary information for the structural characterization of this compound.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. rsc.org The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds. hbku.edu.qachemicalbook.com For this compound, characteristic IR absorptions would be expected for:

C-H stretching vibrations of the thiophene ring and the aliphatic piperidine and ethyl groups.

C=C stretching of the thiophene ring.

C-S stretching of the thiophene ring.

N-H stretching of the secondary amine in the piperidine ring. chemicalbook.com

C-N stretching of the piperidine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. hbku.edu.qaijsdr.org The thiophene ring contains a conjugated π-electron system, which will give rise to characteristic UV absorption bands. nist.gov The position and intensity of these bands can be influenced by the substitution pattern on the ring. This technique is particularly useful for quantitative analysis in conjunction with HPLC. ijsdr.org

Development of Bioanalytical Methods for this compound in Biological Matrices (Preclinical Samples)

The development of robust bioanalytical methods is crucial for evaluating the pharmacokinetic profile of this compound in preclinical studies. These methods are designed to accurately quantify the compound and its major metabolites in complex biological matrices such as plasma, blood, and tissue homogenates. rasayanjournal.co.in

LC-MS/MS is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed. The method development process involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances (e.g., proteins, phospholipids) from the biological matrix and concentrate the analyte. americanpharmaceuticalreview.com Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). americanpharmaceuticalreview.com

Chromatographic Separation: A suitable HPLC or UPLC (Ultra-Performance Liquid Chromatography) method is developed to separate the parent compound from its metabolites and any endogenous interferences.

Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored. This provides excellent selectivity and allows for accurate quantification even at very low concentrations.

The method must be rigorously validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and stability. This validation process confirms that the method is reliable for its intended purpose in supporting preclinical development.

Future Directions and Emerging Research Avenues for 3 2 Thiophen 3 Yl Ethyl Piperidine

Exploration of Novel Synthetic Methodologies for Enhanced Accessibility

The accessibility of 3-(2-(Thiophen-3-yl)ethyl)piperidine and its analogues is fundamental for extensive biological evaluation. Future research will likely focus on developing more efficient, cost-effective, and scalable synthetic routes. While classical methods exist for the synthesis of piperidine (B6355638) and thiophene (B33073) derivatives, modern synthetic organic chemistry offers a range of innovative strategies that could be applied. mdpi.comgoogle.com

Key areas for exploration include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step, offer a powerful tool for rapidly generating molecular diversity. nih.gov Developing an MCR-based approach could significantly streamline the synthesis of a library of this compound analogues. nih.gov

Metal-Catalyzed Cross-Coupling and Cyclization Reactions: Advances in metal catalysis (e.g., using palladium, copper, rhodium, or gold) provide highly regioselective and stereoselective methods for constructing and functionalizing heterocyclic rings. nih.govmdpi.com These techniques could be employed for the efficient assembly of the thiophene-piperidine scaffold. nih.govmdpi.com For instance, gold(I)-catalyzed oxidative amination of non-activated alkenes represents a potential route for forming the substituted piperidine ring. mdpi.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control compared to traditional batch processes. Adapting the synthesis of this compound to a flow chemistry platform could enhance its production efficiency for further research and development.

Biocatalysis: The use of enzymes as catalysts can provide high levels of stereoselectivity under mild reaction conditions, offering a green chemistry approach to synthesis.

| Methodology | Potential Advantages | Challenges |

|---|---|---|

| Multicomponent Reactions (MCRs) | High efficiency, atom economy, rapid generation of analogues. nih.gov | Requires careful optimization of reaction conditions. |

| Metal-Catalyzed Reactions | High selectivity, broad functional group tolerance. nih.govmdpi.com | Cost of catalysts, potential for metal contamination in the final product. |

| Flow Chemistry | Improved safety, scalability, and process control. | Requires specialized equipment and process development. |

| Biocatalysis | High stereoselectivity, environmentally friendly ("green") conditions. | Limited substrate scope, enzyme stability. |

Integration of Artificial Intelligence and Machine Learning in the Design and Discovery of Analogues

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification and optimization of new therapeutic agents. ijettjournal.orgresearchgate.net These computational tools can be powerfully applied to the design and discovery of novel analogues of this compound with improved properties. nih.govcrimsonpublishers.com

Future applications of AI/ML in this area include:

Predictive Modeling: ML algorithms can be trained on large datasets of chemical structures and their biological activities to build predictive models. mdpi.com These models, such as Quantitative Structure-Activity Relationship (QSAR) models, can then be used to screen virtual libraries of potential analogues and prioritize those with the highest predicted potency and most favorable pharmacological profiles. nih.govnih.gov

De Novo Drug Design: Generative AI models, including Generative Adversarial Networks (GANs) and Reinforcement Learning (RL), can design entirely new molecules with desired properties. nih.govcrimsonpublishers.com These tools can explore a vast chemical space to propose novel analogues of this compound that are optimized for specific biological targets. crimsonpublishers.commdpi.com

Property Prediction: AI can predict various physicochemical and pharmacokinetic properties, such as solubility, permeability, and metabolic stability, early in the design phase. mdpi.com This allows researchers to focus on synthesizing compounds with a higher probability of success in later developmental stages. mdpi.com

| AI/ML Tool | Application in Drug Discovery | Relevance to this compound |

|---|---|---|

| Machine Learning (e.g., QSAR) | Predicts biological activity based on chemical structure. nih.govnih.gov | Screening virtual libraries to identify potent analogues. |

| Deep Learning | Analyzes complex patterns in large datasets for target identification and activity prediction. nih.gov | Predicting novel drug-target interactions. |

| Generative Adversarial Networks (GANs) | Generates novel molecular structures with desired properties. nih.govcrimsonpublishers.com | Designing optimized analogues with enhanced potency and selectivity. |

Advanced Mechanistic Studies on the Molecular Interactions with Biological Systems

A deep understanding of how this compound interacts with its biological targets at the molecular level is crucial for rational drug design and optimization. Future research will need to employ a combination of computational and experimental techniques to elucidate these mechanisms.

Key approaches for mechanistic studies include:

Molecular Docking and Dynamics: In silico methods such as molecular docking can predict the binding mode and affinity of the compound to the three-dimensional structure of a target protein. nih.govencyclopedia.pub Molecular dynamics simulations can then be used to study the stability of the protein-ligand complex and the dynamics of their interaction over time. nih.gov

Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information of the compound bound to its biological target. This offers direct insight into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for its activity.

Biophysical Techniques: Methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantitatively measure the binding affinity and thermodynamics of the interaction between the compound and its target protein in real-time.

The thiophene ring's sulfur atom can participate in hydrogen bonding, which may enhance drug-receptor interactions. nih.gov Furthermore, the piperidine moiety is a common structural feature in ligands for various receptors, including G-protein coupled receptors like histamine (B1213489) H3 receptors and sigma receptors. encyclopedia.pubnih.gov

| Technique | Information Provided |

|---|---|

| Molecular Docking | Predicts binding pose and affinity of a ligand to a receptor. nih.govencyclopedia.pub |

| Molecular Dynamics Simulation | Simulates the movement and interaction of the ligand-receptor complex over time. nih.gov |

| X-ray Crystallography | Provides a high-resolution 3D structure of the ligand-receptor complex. |

| Surface Plasmon Resonance (SPR) | Measures real-time binding kinetics and affinity. |

Development of Advanced In Vitro Models (e.g., Organoids, 3D Cultures) for Studying Compound Interactions

Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of native tissues, which can limit their predictive value in drug discovery. nih.gov The development and application of advanced three-dimensional (3D) in vitro models, such as spheroids and organoids, represent a significant step forward for studying the interactions of compounds like this compound. nih.govdergipark.org.tr

The advantages and applications of these models include:

Physiological Relevance: 3D cell cultures more accurately mimic the cell-cell and cell-matrix interactions, as well as the architectural and functional complexity of in vivo tissues. nih.govnih.govupmbiomedicals.com This provides a more realistic context for assessing a compound's efficacy and mechanism of action. nih.govdergipark.org.tr

Disease Modeling: Organoids can be generated from patient-derived induced pluripotent stem cells (iPSCs), allowing for the creation of "disease-in-a-dish" models. nih.govnih.gov These models can be used to study how this compound affects disease-specific cellular processes and to explore personalized medicine approaches. nih.govpharmasalmanac.com

Central Nervous System (CNS) Models: Given that many piperidine and thiophene derivatives have neurological activity, the use of brain organoids or 3D bioprinted neural models could be particularly valuable. nih.govnih.gov These models can help to study the compound's effects on neuronal function, connectivity, and its potential for treating neurodegenerative diseases. nih.govnih.gov

| Model Type | Description | Advantages | Limitations |

|---|---|---|---|

| 2D Cell Culture | Cells grown as a monolayer on a flat surface. | Simple, low cost, high-throughput compatible. pharmasalmanac.com | Lacks physiological relevance of tissue microenvironment. nih.gov |

| Spheroids | Simple 3D aggregates of one or more cell types. dergipark.org.trupmbiomedicals.com | Better mimics cell-cell interactions than 2D cultures. upmbiomedicals.com | Limited tissue-level complexity. upmbiomedicals.com |

| Organoids | Self-organizing 3D structures derived from stem cells that mimic organ-specific structure and function. nih.govnih.govupmbiomedicals.com | High physiological relevance, useful for disease modeling and personalized medicine. nih.govpharmasalmanac.com | More complex and costly to produce, may lack vascularization. dergipark.org.trupmbiomedicals.com |

Unexplored Biological Targets and Pathways for Investigation with this compound

The combination of the thiophene and piperidine rings suggests that this compound could interact with a wide range of biological targets. encyclopedia.pubresearchgate.net Thiophene derivatives are known to possess a broad spectrum of activities, including anti-inflammatory, anticancer, and antimicrobial properties. rsc.orgresearchgate.neteprajournals.com Similarly, the piperidine scaffold is present in drugs targeting the central nervous system, cancer, and infectious diseases. encyclopedia.pubnih.gov

Future research should aim to screen this compound against a diverse array of targets to uncover novel therapeutic applications. Potential areas for investigation include:

Kinase Inhibition: Many anticancer drugs containing thiophene moieties act as kinase inhibitors. rsc.org Screening this compound against a panel of protein kinases could identify novel anticancer applications.

Inflammatory Pathways: Thiophene-based compounds have been shown to inhibit key enzymes in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). encyclopedia.pubmdpi.com Investigating the effect of this compound on these pathways could lead to new treatments for inflammatory diseases. mdpi.com

Neuromodulatory Receptors: The piperidine ring is a key feature of many CNS-active drugs. nih.gov Targets such as histamine H3 receptors, sigma receptors, and various neurotransmitter transporters are plausible candidates for interaction with this compound and could be explored for potential applications in neurology and psychiatry. nih.gov

Antimicrobial Targets: Both thiophene and piperidine derivatives have been reported to have antimicrobial activity. encyclopedia.pubresearchgate.net The compound could be screened against various bacterial and fungal strains to explore its potential as a novel anti-infective agent.

| Target Class | Rationale | Potential Therapeutic Area |

|---|---|---|

| Protein Kinases | Thiophene is a common scaffold in kinase inhibitors. rsc.org | Oncology |

| COX/LOX Enzymes | Thiophene derivatives have shown anti-inflammatory activity via inhibition of these enzymes. encyclopedia.pubmdpi.com | Inflammatory Diseases |

| Histamine/Sigma Receptors | The piperidine moiety is a key structural element for ligands of these CNS receptors. nih.gov | Neurological and Psychiatric Disorders |

| Bacterial/Fungal Enzymes | Thiophene and piperidine scaffolds are found in antimicrobial agents. encyclopedia.pubresearchgate.net | Infectious Diseases |

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Thiophene Coupling | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | 80°C | 65–75 |

| Piperidine Alkylation | Cs₂CO₃, Ethyl Bromide | THF | 25°C | 80–85 |

Advanced: How can computational chemistry be leveraged to optimize reaction pathways for this compound synthesis?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, enabling route optimization. For example:

- Reaction Path Searches : Identify low-energy pathways for thiophene-piperidine bond formation .

- Solvent Effects : Molecular dynamics simulations assess solvent polarity impacts on reaction kinetics .

- Machine Learning : Training models on existing reaction data to predict optimal catalysts (e.g., Pd vs. Ni systems) .

Application : ICReDD’s feedback loop integrates experimental data into computational models to refine conditions iteratively, reducing trial-and-error .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structure and regiochemistry. For example, thiophene protons appear as distinct doublets (δ 6.8–7.2 ppm), while piperidine CH₂ groups resonate at δ 2.5–3.5 ppm .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ = 236.12 for C₁₁H₁₅NS) .

- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives .

Q. Table 2: Key NMR Signals

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Thiophene | 6.95 (d, J=3.0 Hz) | 126.5, 128.2 |

| Piperidine CH₂ | 2.78 (m) | 48.3, 54.1 |

Advanced: How can stereochemical challenges in this compound derivatives be addressed?

Methodological Answer:

- Chiral Chromatography : Use of chiral stationary phases (e.g., amylose-based) to separate enantiomers .

- Asymmetric Catalysis : Employing Ir or Rh catalysts for enantioselective alkylation, achieving >90% ee in piperidine derivatives .

- Dynamic NMR : Detects atropisomerism in hindered derivatives by variable-temperature NMR .

Basic: What biological assays are suitable for evaluating this compound’s bioactivity?

Methodological Answer:

- Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., HepG2 or MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Fluorescence-based assays for kinases or cytochrome P450 isoforms, using NADPH depletion as a readout .

- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with Scatchard analysis to determine Kᵢ values .

Advanced: How does the thiophene moiety influence the electronic properties of this compound?

Methodological Answer:

- Computational Analysis : DFT calculations reveal the thiophene’s electron-rich nature increases piperidine’s basicity (pKa ~9.5 vs. 8.8 for phenyl analogs) .

- Electrochemical Studies : Cyclic voltammetry shows oxidation peaks at +1.2 V (thiophene ring) and +0.7 V (piperidine N), impacting redox-mediated bioactivity .

Basic: What are the stability and storage requirements for this compound?

Methodological Answer:

- Storage : -20°C under argon, protected from light and moisture to prevent thiophene oxidation or piperidine ring hydrolysis .

- Stability Tests : Accelerated degradation studies (40°C/75% RH) monitored via HPLC, showing <5% degradation over 30 days .

Advanced: How can contradictory data in literature about this compound’s reactivity be resolved?

Methodological Answer:

- Meta-Analysis : Compare reaction conditions across studies (e.g., solvent polarity, catalyst loading) to identify outliers .

- Reproducibility Protocols : Standardize assays (e.g., NIH guidelines) and validate with control compounds .

- Cross-Validation : Use multiple techniques (e.g., NMR, LC-MS) to confirm reaction outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.